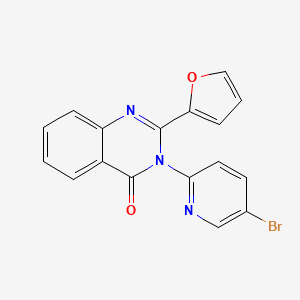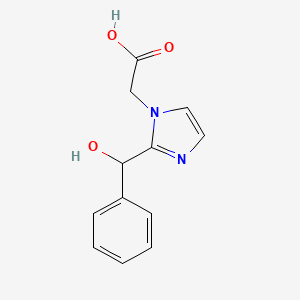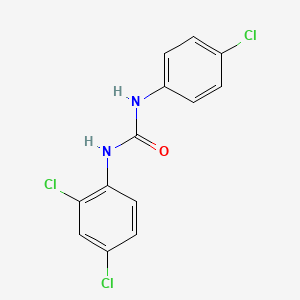![molecular formula C19H12N4S B5514943 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H12N4S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.07826757 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrimidine derivatives, including 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine, involves multicomponent reactions that are cost-effective and can produce compounds with a high degree of structural diversity. For example, Ajani et al. (2019) reported the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives, highlighting the versatility of pyrimidine scaffolds in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Antifungal and Antimicrobial Activities
Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains, demonstrating potent inhibitory activity. These findings suggest the importance of structural features in thiazolo[4,5-d]pyrimidines for broad-spectrum antifungal activity, as reported by Chhabria et al. (2011) (Chhabria et al., 2011). Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activities, further underscoring the potential of these compounds in addressing infectious diseases (Alsaedi et al., 2019).
Antitumor Activities
Compounds possessing the this compound scaffold have been designed and synthesized with antitumor activities evaluated against a panel of human cancer cell lines. For instance, Singla et al. (2017) found that certain derivatives displayed potent and broad-spectrum anticancer activities, suggesting their potential as new drug candidates for cancer therapy (Singla et al., 2017).
Enzyme Inhibition
The ability of these compounds to inhibit specific enzymes, such as topoisomerase and dihydroorotate dehydrogenase (DHODH), has been explored. Compounds with the benzimidazole moiety have shown to induce apoptosis and inhibit human topoisomerase IIα, a potential intracellular target for cancer therapy (Singla et al., 2017). Additionally, derivatives have been identified as potent inhibitors of DHODH, an enzyme involved in the pyrimidine biosynthetic pathway, highlighting their potential as antiviral agents (Munier-Lehmann et al., 2015).
Orientations Futures
The future directions for research on “4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine” could involve further exploration of its biological activities and potential therapeutic applications. For instance, further studies could investigate its potential as an antimicrobial agent . Additionally, research could focus on optimizing its synthesis and exploring its chemical reactions .
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)14-10-24-19-17(14)18(20-11-21-19)23-12-22-15-8-4-5-9-16(15)23/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPZLSOQZXTVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)
![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
